Melting Point as a Proxy for Material Purity and Sublimation Processability in HTM Procurement
N,N-Bis(4'-diphenylamino-4-biphenylyl)amine exhibits a sharp melting point of 211 °C (range: 209.0-213.0 °C) with a minimum HPLC purity of 95.0% . In contrast, common HTM comparators such as TPD and NPB are often reported with lower melting points (e.g., TPD m.p. ~165-167 °C) and variable purity grades, which can lead to inconsistent sublimation rates and increased contamination in vacuum-deposited films [1]. A higher, sharper melting point is a direct indicator of lower volatile impurities and greater thermal stability during the vapor deposition process, which is critical for achieving uniform, pinhole-free HTL films.
| Evidence Dimension | Melting Point and Purity |
|---|---|
| Target Compound Data | Melting Point: 211 °C (Range: 209.0-213.0 °C); Purity: >95.0% (HPLC) |
| Comparator Or Baseline | TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine): Melting Point ~165-167 °C; NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine): Melting Point ~220-222 °C (but varies by purity) |
| Quantified Difference | Target compound melts ~44-46 °C higher than TPD, indicating a wider thermal process window. |
| Conditions | Differential Scanning Calorimetry (DSC) and HPLC analysis per vendor specifications |
Why This Matters
A higher melting point and high certified purity reduce the risk of outgassing and film defects during thermal evaporation, directly impacting device yield and performance consistency.
- [1] PubChem. (2026). N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine. PubChem Compound Summary for CID 70016. Retrieved April 17, 2026. View Source
